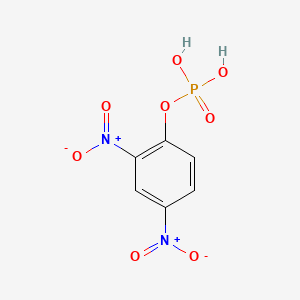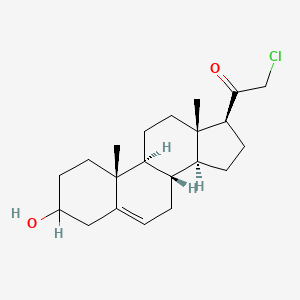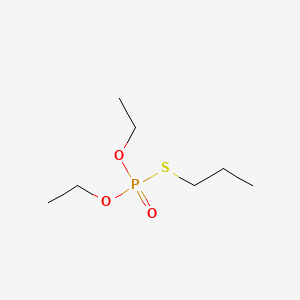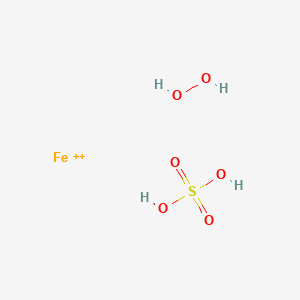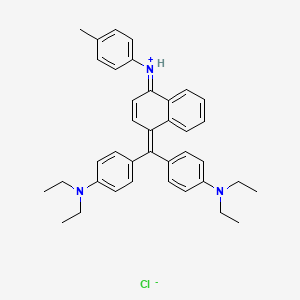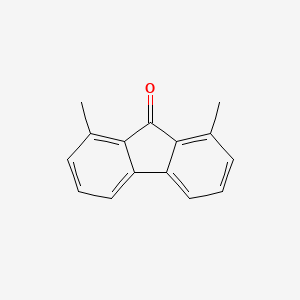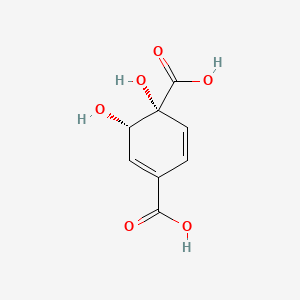
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid is a cyclohexadienedicarboxylic acid. It is a conjugate acid of a (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate.
Scientific Research Applications
Bacterial Production and Metabolic Pathway Engineering
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid has been studied in the context of bacterial production using metabolic pathway engineering. Research by Müller et al. (1996) demonstrated the production of this compound in recombinant Klebsiella pneumoniae 62-1 through the transformation involving genes related to chorismic and isochorismic acid metabolism. This study highlights the potential of using genetically modified bacteria for the synthesis of complex organic compounds like this compound (Müller et al., 1996).
Synthetic Chemistry Applications
In synthetic chemistry, this compound has diverse applications. For instance, Rao and Bhaskar (1993) described its use in the synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives. Their study provides insights into the cycloaddition reactions of conjugated diene acids, demonstrating the compound's versatility in organic synthesis (Rao & Bhaskar, 1993).
Enantiomerically Pure Compound Synthesis
The compound has been used in the synthesis of enantiomerically pure compounds. White and Banwell (2016) explored its use in the synthesis of compounds with the pentacyclic framework of Vindoline, an alkaloid with significant clinical relevance. This research illustrates the compound's role in producing biologically active molecules (White & Banwell, 2016).
Microbial Dihydroxylation and Derivative Synthesis
Myers et al. (2001) investigated the microbial dihydroxylation of benzoic acid to produce derivatives of this compound. Their work shows the biotransformation potential of this compound, offering a pathway to synthesize highly functionalized and enantiomerically pure cyclohexanecarboxylic acid derivatives (Myers et al., 2001).
properties
CAS RN |
161578-47-8 |
|---|---|
Molecular Formula |
C8H8O6 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H8O6/c9-5-3-4(6(10)11)1-2-8(5,14)7(12)13/h1-3,5,9,14H,(H,10,11)(H,12,13)/t5-,8+/m0/s1 |
InChI Key |
UKFMEOHAOCKDOL-YLWLKBPMSA-N |
Isomeric SMILES |
C1=C[C@@]([C@H](C=C1C(=O)O)O)(C(=O)O)O |
SMILES |
C1=CC(C(C=C1C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC(C(C=C1C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



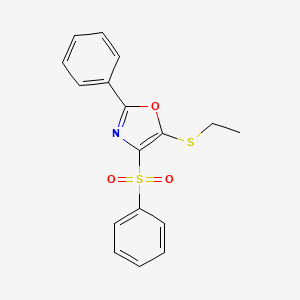
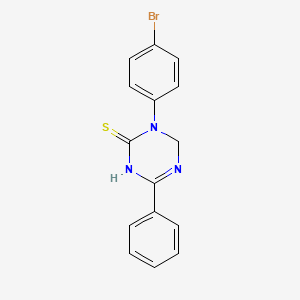
![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)
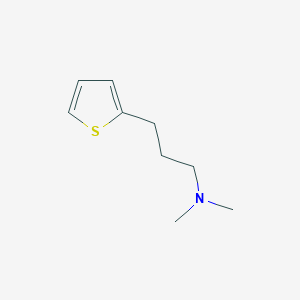

![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)

